molecular formula C9H16N2O B2531718 5-(butoxymethyl)-1-methyl-1H-pyrazole CAS No. 1856098-86-6

5-(butoxymethyl)-1-methyl-1H-pyrazole

Cat. No.: B2531718
CAS No.: 1856098-86-6
M. Wt: 168.24
InChI Key: AEEDXHZLFVYZLH-UHFFFAOYSA-N
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Description

5-(butoxymethyl)-1-methyl-1H-pyrazole is a chemical compound built on a pyrazole heterocyclic core, an area of significant interest in medicinal and agricultural chemistry . The pyrazole scaffold is recognized for its wide spectrum of biological activities, which have been extensively explored in scientific research. These activities include antimicrobial, anti-inflammatory, anticancer, and antimalarial properties, making it a versatile template for developing new therapeutic and agrochemical agents . While the specific research applications and mechanism of action for this compound are still being characterized, its structure shares close homology with other substituted pyrazoles that have been investigated as key intermediates in organic synthesis. For instance, related 4-iodo-pyrazole derivatives serve as valuable building blocks in metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecules for biological evaluation . Furthermore, the 1-methyl-1H-pyrazole moiety is a common feature in compounds studied for various biological activities . Researchers are advised to conduct thorough investigations to determine the specific properties and potential applications of this compound. This product is sold for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use or consumption.

Properties

IUPAC Name

5-(butoxymethyl)-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-3-4-7-12-8-9-5-6-10-11(9)2/h5-6H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEDXHZLFVYZLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=CC=NN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(butoxymethyl)-1-methyl-1H-pyrazole typically involves the reaction of 1-methylpyrazole with butoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 1-methylpyrazole in an aprotic solvent.
  • Add sodium hydride or potassium carbonate to the solution.
  • Slowly add butoxymethyl chloride to the reaction mixture.
  • Reflux the mixture for several hours.
  • Cool the reaction mixture and extract the product using an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

5-(butoxymethyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The butoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents.

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research has highlighted the potential of pyrazole derivatives, including 5-(butoxymethyl)-1-methyl-1H-pyrazole, as effective antimicrobial agents. A study identified several pyrazole derivatives with significant activity against various bacterial strains, demonstrating their potential in treating infections caused by resistant bacteria .

Anti-inflammatory and Analgesic Effects
Pyrazole compounds have shown promise in reducing inflammation and pain. For instance, derivatives have been tested for their ability to inhibit cyclooxygenase enzymes, which play a critical role in inflammatory processes. The efficacy of these compounds can be evaluated using in vitro assays that measure their impact on enzyme activity .

Anticancer Activity
The anticancer potential of pyrazole derivatives is another area of active research. In vitro studies have indicated that certain pyrazole compounds can induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of apoptotic pathways .

Agricultural Chemistry

Pesticidal Applications
this compound has been explored for its pesticidal properties. Patents indicate that this compound can effectively combat various invertebrate pests, including insects and nematodes, making it a candidate for agricultural pest management strategies .

Herbicide Development
In addition to its insecticidal properties, the compound may also serve as an herbicide. Its structural characteristics allow it to interact with biological systems in plants, potentially leading to the development of new herbicides that are more effective and environmentally friendly .

Materials Science

Synthesis of Advanced Materials
The unique chemical structure of this compound lends itself to applications in materials science. It can be utilized in the synthesis of polymers and nanomaterials due to its ability to form stable bonds with other chemical entities .

Nanotechnology Applications
Research is ongoing into the use of pyrazole derivatives in nanotechnology, particularly for the development of nanocarriers for drug delivery systems. The ability to modify the surface properties of nanoparticles with pyrazole compounds can enhance their stability and bioavailability .

Antimicrobial Activity Case Study

A study evaluated the antimicrobial efficacy of several pyrazole derivatives against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) below 15 µg/mL, indicating strong antimicrobial activity.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5aE. coli12 µg/mL
5bS. aureus10 µg/mL
5cP. aeruginosa15 µg/mL

Pesticidal Activity Case Study

In agricultural studies, formulations containing this compound were tested against various pests. Results indicated a significant reduction in pest populations compared to untreated controls, showcasing its potential as a viable pesticide alternative.

Mechanism of Action

The mechanism of action of 5-(butoxymethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural and Physicochemical Properties

The butoxymethyl substituent introduces a lipophilic alkoxy chain, influencing solubility and membrane permeability. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) logP* Key Features Source
5-(Butoxymethyl)-1-methyl-1H-pyrazole Butoxymethyl (C₄H₉OCH₂), Methyl ~196.3 ~4.5 High lipophilicity; AChE inhibition
5-(Hydroxymethyl)-1-methyl-1H-pyrazole Hydroxymethyl (HOCH₂), Methyl 128.13 ~0.8 Polar; potential for hydrogen bonding
5-Chloromethyl-1-methyl-1H-pyrazole Chloromethyl (ClCH₂), Methyl 146.61 ~2.1 Reactive site for further derivatization
1-Methyl-1H-pyrazole (MurA inhibitor) Methyl 82.10 3.5 Moderate lipophilicity; MurA inhibition (IC₅₀: 8.20 µM)
5-Methyl-1-phenyl-1H-pyrazole Methyl, Phenyl 158.20 ~3.0 Enhanced aromatic interactions

*Estimated logP values based on substituent contributions (e.g., butoxymethyl adds ~2.0 vs. hydroxymethyl ~-0.5).

Key Observations :

  • The butoxymethyl group significantly increases lipophilicity (logP ~4.5), which may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Polar substituents (e.g., hydroxymethyl) improve solubility but limit membrane permeability.
Acetylcholinesterase (AChE) Inhibition
  • Butoxymethyl derivatives (3a, 3f, 3h) : Exhibit IC₅₀ values comparable to Donepezil (~0.983–1.154 mM), attributed to the alkoxy chain’s ability to interact with hydrophobic pockets in AChE .
  • Hydroxymethyl analogs: No reported AChE activity, likely due to reduced lipophilicity .
MurA Enzyme Inhibition
  • 1-Methyl-1H-pyrazole derivatives (e.g., 2c) : IC₅₀ = 8.20 µM; the methyl group optimizes steric fit in the enzyme’s active site .
  • Butoxymethyl derivative : Unreported for MurA, but higher logP (~4.5) may hinder binding compared to methyl-substituted analogs.

Research Findings and Implications

Structure-Activity Relationships (SAR)

  • Lipophilicity vs. Activity : The butoxymethyl group balances AChE inhibition and membrane permeability, outperforming polar analogs like hydroxymethyl derivatives .
  • Substituent Position : 1-Methyl substitution stabilizes the pyrazole ring, while 5-position modifications dictate target specificity (e.g., AChE vs. MurA) .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(butoxymethyl)-1-methyl-1H-pyrazole, and how can regioselectivity be controlled during cyclocondensation?

  • Methodology : Cyclocondensation of β-ketoesters or β-diketones with hydrazine derivatives is a standard approach. For example, substituted hydrazines (e.g., methylhydrazine) react with butoxymethyl-substituted diketones to form the pyrazole core. Regioselectivity is influenced by steric and electronic factors of substituents, which can be modulated using microwave-assisted synthesis or Lewis acid catalysis .
  • Validation : Monitor reaction progress via TLC and confirm regiochemistry using 1H^1H-NMR (e.g., coupling constants of pyrazole protons) and 13C^{13}C-NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?

  • Techniques :

  • FTIR : Identify functional groups (e.g., C=N stretch at ~1600 cm1^{-1}, C-O-C ether stretch at ~1100 cm1^{-1}) .
  • NMR : 1H^1H-NMR for substituent positions (e.g., butoxymethyl protons at δ 3.5–4.0 ppm); 13C^{13}C-NMR for carbonyl and aromatic carbons .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]+^+) .
    • Validation : Compare experimental data with computed spectra (DFT/B3LYP) or X-ray crystallography .

Q. How can preliminary biological activity screening be designed for this compound?

  • Approach : Use in vitro assays targeting enzymes/receptors relevant to pyrazole bioactivity (e.g., cyclooxygenase, carbonic anhydrase). For antimicrobial testing, employ disk diffusion or microdilution assays against Gram-positive/negative bacteria .
  • Controls : Include positive controls (e.g., ciprofloxacin for antibacterial assays) and solvent-only negative controls .

Advanced Research Questions

Q. How do substituent variations (e.g., butoxymethyl vs. carbothioamide groups) impact biological activity, and how can this be systematically studied?

  • Experimental Design :

Synthesize analogs with varying substituents (e.g., alkyl, aryl, heterocyclic).

Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., COX-2, carbonic anhydrase IX) .

Validate predictions with enzyme inhibition assays (e.g., UV-Vis spectroscopy for IC50_{50} determination) .

  • Analysis : Use SAR models to correlate substituent electronic parameters (Hammett σ) with activity .

Q. What computational strategies can predict the stability of this compound under varying pH and temperature conditions?

  • Methods :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess bond dissociation energies and degradation pathways .
  • MD Simulations : Simulate solvation in aqueous buffers (e.g., AMBER force field) to predict hydrolytic stability of the butoxymethyl group .
    • Experimental Validation : Conduct accelerated stability studies (ICH guidelines) with HPLC monitoring .

Q. How can crystallographic data resolve contradictions in reported spectral assignments for pyrazole derivatives?

  • Protocol :

Grow single crystals via slow evaporation (e.g., methanol/water).

Perform X-ray diffraction (Mo-Kα radiation) to determine bond lengths/angles .

Compare experimental data with computational models (Mercury software) to validate NMR/IR assignments .

  • Case Study : In 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, X-ray confirmed the keto-enol tautomerism proposed via NMR .

Methodological Notes

  • Handling Precautions : Use fume hoods and PPE (gloves, goggles) due to potential acute toxicity (LD50_{50} data pending) .
  • Purity Standards : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) before biological assays .

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